molecular formula C18H14BrN3O3S B11280622 2-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

2-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B11280622
M. Wt: 432.3 g/mol
InChI Key: ZSIUEPRAWFNQTB-UHFFFAOYSA-N
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Description

2-BROMO-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed Suzuki cross-coupling reactions. This process includes the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and arylboronic acids are essential for Suzuki cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-BROMO-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-BROMO-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]BENZAMIDE is unique due to the presence of the methanesulfonyl group and the pyridazine ring, which confer distinct chemical properties and potential applications. These structural features differentiate it from other benzamide derivatives and contribute to its specific reactivity and biological activities.

Properties

Molecular Formula

C18H14BrN3O3S

Molecular Weight

432.3 g/mol

IUPAC Name

2-bromo-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C18H14BrN3O3S/c1-26(24,25)17-10-9-16(21-22-17)12-5-4-6-13(11-12)20-18(23)14-7-2-3-8-15(14)19/h2-11H,1H3,(H,20,23)

InChI Key

ZSIUEPRAWFNQTB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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